Product packaging for 5-Bromo-2-(methylamino)benzamide(Cat. No.:CAS No. 22721-18-2)

5-Bromo-2-(methylamino)benzamide

Cat. No.: B1395720
CAS No.: 22721-18-2
M. Wt: 229.07 g/mol
InChI Key: MIPMEJPLAIPEIQ-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Pharmaceutical Research

The benzamide core is a recurring motif in a vast number of approved pharmaceutical agents, underscoring its importance in drug development. drugbank.com Its prevalence stems from its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological macromolecules like enzymes and receptors. nih.gov This has led to the development of benzamide-containing drugs with a wide spectrum of therapeutic applications, including antiemetics, antipsychotics, and gastroprokinetics. drugbank.com

The structural simplicity and synthetic accessibility of the benzamide scaffold further contribute to its appeal in pharmaceutical research. nih.gov Chemists can readily modify the benzene (B151609) ring and the amide nitrogen with various substituents to fine-tune the compound's physicochemical properties, such as solubility, stability, and bioavailability. This modular nature facilitates the creation of large compound libraries for high-throughput screening, accelerating the discovery of new drug candidates. Moreover, the benzamide moiety is found in drugs targeting a diverse range of biological targets, from G-protein coupled receptors to enzymes, highlighting its remarkable versatility. nih.govpnas.orgnih.gov

Overview of 5-Bromo-2-(methylamino)benzamide within Benzamide Derivatives as a Research Target

Within the expansive family of benzamide derivatives, this compound stands out as a compound of significant research interest. Its chemical structure, featuring a bromine atom at the 5-position and a methylamino group at the 2-position of the benzamide backbone, presents a unique combination of electronic and steric properties. The bromine atom can act as a handle for further chemical modifications through cross-coupling reactions, while the methylamino group can participate in crucial hydrogen bonding interactions with biological targets.

While extensive research has been conducted on various substituted benzamides, this compound remains a relatively under-documented compound. Its potential biological activities are still being explored, but its structural similarity to other biologically active benzamides suggests it could be a valuable lead compound for the development of new therapeutic agents. ambeed.com The synthesis of this compound typically involves the bromination of 2-(methylamino)benzamide (B1345521) or the coupling of a 2-amino-5-bromobenzoic acid derivative with methylamine.

Current Research Trajectories for Novel Benzamide Compounds

The quest for novel benzamide compounds with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Current research is focused on several key areas. One major trajectory involves the design and synthesis of benzamides as inhibitors of enzymes implicated in various diseases. nih.gov For instance, researchers are actively developing benzamide-based inhibitors of histone deacetylases (HDACs) for cancer therapy and carbonic anhydrase inhibitors for the treatment of glaucoma. nih.gov

Another significant area of research is the development of benzamide derivatives as ligands for G-protein coupled receptors (GPCRs). pnas.org These receptors are involved in a wide range of physiological processes, and modulating their activity with small molecules like benzamides holds great promise for treating neurological disorders, metabolic diseases, and inflammation. Furthermore, the exploration of novel bioisosteric replacements for the benzamide core is an active area of investigation, aiming to improve pharmacokinetic properties and intellectual property positions. nih.gov The synthesis of benzamides with unique substitution patterns, often guided by computational modeling and structure-activity relationship (SAR) studies, continues to be a fruitful approach for discovering next-generation drug candidates. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2O B1395720 5-Bromo-2-(methylamino)benzamide CAS No. 22721-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-7-3-2-5(9)4-6(7)8(10)12/h2-4,11H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPMEJPLAIPEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716532
Record name 5-Bromo-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22721-18-2
Record name 5-Bromo-2-(methylamino)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22721-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 5 Bromo 2 Methylamino Benzamide Derivatives

Impact of the Bromo Substituent on Biological Efficacy

The presence and position of a halogen atom on a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. In the case of 5-Bromo-2-(methylamino)benzamide, the bromine atom at the 5-position is a key feature.

Positional Effects of Halogenation on Target Binding Affinity and Selectivity

The location of a halogen substituent on the benzamide (B126) ring is crucial for determining binding affinity and selectivity. Studies on various benzamide-containing molecules have demonstrated that altering the halogen's position can dramatically change the compound's interaction with its biological target. For instance, in a series of halogenated N,N-dialkyl-(2-phenyl-1H-indol-3-yl)glyoxylamides designed as ligands for peripheral benzodiazepine (B76468) receptors (PBR), the position of the halogen on the phenyl ring significantly impacted binding affinity. nih.gov An iodinated derivative showed a high affinity (Ki = 2.6 nM), underscoring the importance of the halogen's placement. nih.gov

Similarly, research on benzamide derivatives as acetylcholinesterase (AChE) inhibitors revealed that the position of a dimethylamine (B145610) side chain markedly influenced inhibitory activity and selectivity. researchgate.net While not a halogen, this highlights the general principle that the substitution pattern on the benzamide ring dictates biological effect. researchgate.net Halogenation is a common strategy to enhance membrane binding and permeation, and the position of the halogen can affect these properties differently. researchgate.netnih.gov For example, studies on promazine (B1679182) analogues showed that halogenation at the C-2 position enhanced the free energy of partitioning into a lipid membrane. nih.gov

Electronic and Steric Contributions of Bromine to Ligand-Receptor Interactions

The bromine atom influences ligand-receptor interactions through both electronic and steric effects. researchgate.netrsc.orgnih.gov

Electronic Effects: Bromine is an electron-withdrawing group, which alters the electronic distribution of the aromatic ring. This can influence the molecule's pKa and its ability to participate in various non-covalent interactions. A significant electronic contribution is the formation of halogen bonds. A halogen bond is a directional, electrostatically driven interaction between an area of positive electrostatic potential on the halogen atom (known as a σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein. nih.govump.edu.pl The strength of this interaction increases with the size and polarizability of the halogen atom (I > Br > Cl > F). The introduction of a bromine atom can therefore facilitate a strong halogen bond with a suitable acceptor in the receptor's binding pocket, enhancing affinity. nih.govump.edu.pl Studies on 5-HT2B receptor ligands demonstrated that replacing a hydrogen-bonding group with a bromine atom resulted in a compound with comparable binding activity, suggesting the formation of a stabilizing halogen bond. nih.gov

Role of the Methylamino Group in Receptor and Enzyme Interactions

The 2-(methylamino) group is another crucial determinant of the biological activity of this class of compounds, primarily through its flexibility and hydrogen bonding capabilities.

Conformational Flexibility and Hydrogen Bonding Potential of the Methylamino Moiety

The methylamino group (-NHCH₃) provides a degree of conformational flexibility to the molecule. The rotation around the C-N bond allows the methyl group and the amine proton to adopt various orientations, which can be critical for fitting into a specific binding pocket. researchgate.net This flexibility allows the ligand to adapt its conformation to maximize favorable interactions with the receptor. researchgate.net

Furthermore, the secondary amine of the methylamino group is a potent hydrogen bond donor (HBD). stereoelectronics.org The N-H group can form strong hydrogen bonds with hydrogen bond acceptor (HBA) residues in the binding site, such as the side chains of aspartate, glutamate, or backbone carbonyls. stereoelectronics.orgkubinyi.de The nitrogen atom's lone pair is generally not considered a good HBA in this context because it interacts with the adjacent aromatic ring. stereoelectronics.org The formation of intramolecular hydrogen bonds is also a possibility, which can stabilize a specific conformation of the molecule that is pre-organized for binding. researchgate.netnih.gov

Influence on Ligand-Target Recognition and Binding Modes

The methylamino group plays a direct role in how the ligand is recognized by its target protein. The "magic methyl" effect, where the addition of a methyl group to a lead compound dramatically increases potency, is a well-documented phenomenon in medicinal chemistry. nih.govnih.gov This enhancement can arise from several factors. The methyl group can favorably occupy a small hydrophobic pocket in the receptor, displacing water molecules and leading to an entropic gain in binding energy. nih.gov

SAR Analysis of Benzamide Backbone and Analogous Ring System Modifications

The benzamide core serves as the central scaffold for this class of molecules. Modifying this backbone or replacing it with bioisosteres is a common strategy to fine-tune pharmacological properties. drughunter.comacs.orgnih.gov Bioisosteric replacement involves substituting a functional group with another that has similar physical and chemical properties, with the goal of improving potency, selectivity, or metabolic stability. drughunter.comacs.org

Studies on various benzamide series have shown that the amide bond itself is often crucial for activity, likely due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). stereoelectronics.org In one study on nematicidal benzamides, replacing the amide oxygen with sulfur or selenium (thioamide, selenoamide) retained activity, indicating the geometric properties of the amide were key. However, other replacements like esters or sulfonamides were not tolerated. nih.gov

Substituent Effects on Amide Linkage Variations

The amide linkage in benzamide derivatives is a key interaction point with biological targets. Modifications to the substituents on the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and activity.

Research into benzamidothiazole analogs demonstrates the importance of substituents on the phenyl ring. nih.gov In one study, the replacement of methyl groups with bromo substituents was explored to assess functional group compatibility and to serve as a handle for further chemical modifications. nih.gov The synthesis of 2-bromo-5-methyl and 5-bromo-2-methyl substituted compounds highlighted that the specific placement of these groups is critical for activity. nih.gov For instance, SAR studies on a series of compounds revealed that des-methyl analogs were inactive, suggesting that a bis-substituted phenyl ring may be essential for biological activity. nih.gov

Further derivatization of a 5-bromo-2-aminothiazole linked to a benzamide core to include various carboalkyl chains showed a chain length-dependent trend in activity. nih.gov This indicates that the nature and size of the group attached via the amide linkage are critical determinants of the compound's potency. nih.gov

Compound ModificationObserved Effect on ActivityReference
Removal of methyl groups from a 2,5-dimethylphenyl substituent (des-methyl analogs)Resulted in inactive compounds, suggesting a need for bis-substitution. nih.gov
Exchange of methyl group with a bromo substituentUsed to verify functional group compatibility and as a reactive intermediate. nih.gov
Variation of carboalkyl chain length on an amide-linked thiazole (B1198619)Demonstrated a chain length-dependent activity trend. nih.gov

Impact of Ring System Modifications on Pharmacological Profiles

Altering the core aromatic ring system from a simple benzene (B151609) ring to heterocyclic systems like pyridine (B92270), benzimidazole (B57391), or pyrimidine (B1678525) can drastically change a compound's pharmacological profile. These modifications can influence factors such as solubility, metabolic stability, and the ability to form different interactions with target proteins.

Pyridine Analogues (Picolinamides): Studies comparing benzamide and picolinamide (B142947) (a pyridine analogue) derivatives have shown that the bioactivity of picolinamide derivatives can be stronger than that of their benzamide counterparts. researchgate.net In a series of compounds designed as acetylcholinesterase inhibitors, the picolinamide derivatives demonstrated more potent activity, indicating that the nitrogen atom in the pyridine ring likely plays a beneficial role in target binding or molecular properties. researchgate.net

Benzimidazole Analogues: The benzimidazole moiety is a well-known "privileged scaffold" in medicinal chemistry, and its incorporation can lead to a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.gov Fusing a benzimidazole ring to other heterocyclic systems, such as a pyrimidine, creates polycyclic structures like pyrimido[1,2-a]benzimidazoles. nih.gov These compounds have a structural resemblance to natural purines and pyrimidines and exhibit significant biological properties. nih.gov

Pyrimidine Analogues: The pyrimidine ring is another critical heterocycle in drug design. The synthesis of 5H-pyrimido[5,4-d] benzazepines, starting from 2-benzazepin-5-ones, has yielded potent anxiolytic agents. nih.gov The structure-activity relationships of these compounds revealed that they possess a pharmacological profile distinct from traditional drugs like diazepam, showing high potency in certain preclinical models. nih.gov This highlights the value of incorporating the pyrimidine system to achieve novel therapeutic effects. nih.gov

Ring System ModificationAssociated Pharmacological ProfileReference
Replacement of Benzene with Pyridine (Picolinamide)Enhanced acetylcholinesterase inhibitory activity compared to benzamide derivatives. researchgate.net
Incorporation of BenzimidazoleAssociated with anticancer, antiviral, antibacterial, and anti-inflammatory activities. nih.gov
Incorporation of Pyrimidine (e.g., Pyrimido[5,4-d] benzazepines)Resulted in potent anxiolytic agents with a unique pharmacological profile. nih.gov

Rational Design Principles for Enhanced Activity and Selectivity

Modern drug discovery relies heavily on rational design principles to create molecules with improved potency and selectivity, thereby minimizing off-target effects. Computational techniques are at the forefront of this effort.

Pharmacophore Modeling and Ligand-Based Design

In the absence of a known 3D structure of a biological target, ligand-based pharmacophore modeling is an invaluable tool. creative-biolabs.com This method involves identifying the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) from a set of known active molecules and mapping their spatial arrangement. creative-biolabs.com This resulting "pharmacophore model" serves as a 3D template for designing new molecules or searching databases for compounds with a high probability of being active. nih.gov

The process typically involves:

Training Set Selection: A diverse set of molecules with known biological activities is chosen. nih.gov

Conformational Analysis: The possible 3D shapes (conformations) of each molecule in the training set are generated. creative-biolabs.com

Model Generation: The molecules are aligned, and common chemical features responsible for activity are identified to create a pharmacophore hypothesis. nih.gov For example, a model might be defined by two hydrophobic groups, two ring features, and a hydrogen bond donor (DDHRR_1). nih.gov

Validation: The model's predictive power is tested using a separate set of molecules (a test set) and statistical methods. nih.govnih.gov

Once validated, this pharmacophore model can guide the modification of existing scaffolds, like this compound, to better fit the required features, leading to enhanced activity. nih.gov

Fragment-Based Lead Discovery and Optimization Strategies

Fragment-Based Lead Discovery (FBLD) is another powerful strategy for identifying novel lead compounds. frontiersin.org This approach starts by screening small, low-complexity molecules known as "fragments" for weak binding to a biological target. frontiersin.org These fragments typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da). frontiersin.org

The FBLD process involves:

Fragment Screening: A library of fragments is tested to identify "hits" that bind to the target, often with weak (millimolar) affinity. frontiersin.org

Hit Validation: Techniques like X-ray crystallography are used to confirm the binding of the fragment and determine its precise location and orientation in the target's binding site. biorxiv.org

Fragment Elaboration: Once a fragment hit is validated, it is optimized and grown into a more potent, drug-like lead compound. nih.gov This can be done by "growing" the fragment to occupy adjacent pockets in the binding site or by "linking" two different fragments that bind nearby. frontiersin.org

A derivative of this compound has been utilized in an FBLD campaign to discover inhibitors of the PRMT5/MTA complex, a target for certain cancers. nih.govresearchgate.net Starting from initial fragment hits, a two-phase elaboration process involving optimization and subsequent growth led to the identification of two lead series, one of which produced a clinical candidate. nih.govresearchgate.net This demonstrates the efficiency of using a fragment-based approach to evolve a simple chemical starting point into a highly optimized drug candidate. nih.gov

Computational Approaches in the Study of 5 Bromo 2 Methylamino Benzamide

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Prediction of Binding Modes and Key Intermolecular Interactions

While specific molecular docking studies focused solely on 5-Bromo-2-(methylamino)benzamide are not extensively documented in publicly available research, the principles of such analyses can be inferred from studies on structurally related benzamide (B126) derivatives. For a given biological target, docking simulations would predict how this compound fits into the binding site. Key intermolecular interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the amide group of the compound is a potential hydrogen bond donor and acceptor, while the bromo-substituted phenyl ring can participate in hydrophobic and halogen bonding interactions. These interactions are crucial for the stability of the ligand-target complex.

Computational Affinity Scoring and Ranking of Chemical Derivatives

A primary output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the target. These scores are used to rank different compounds or different binding poses of the same compound. In the context of this compound, a library of its derivatives could be computationally screened against a specific target. The scoring functions would then rank these derivatives based on their predicted binding affinities, prioritizing the most promising candidates for further investigation. This approach accelerates the identification of lead compounds with potentially enhanced activity. Studies on other benzamide derivatives have demonstrated the utility of this approach in identifying potent inhibitors for various enzymes. researchgate.netnih.gov

Quantum Mechanical Studies for Electronic Structure and Reactivity Analysis

Quantum mechanical methods are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. For this compound, DFT calculations can be used to determine a variety of molecular properties. These include the optimization of the molecular geometry, the calculation of the electronic energy, and the determination of the distribution of electron density. The resulting data can be used to predict the molecule's reactivity and spectroscopic properties. Research on similar molecules, such as 2-amino-5-bromo benzaldehyde, has utilized DFT to analyze their molecular structure and optical properties. researchgate.net Furthermore, studies on N-arylated 5-bromo-2-aminobenzimidazoles have employed DFT to investigate their non-linear optical properties and reactivity. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound would involve identifying the stable conformers and calculating their relative energies to construct an energy landscape. This analysis helps in understanding the flexibility of the molecule and the preferred shapes it can adopt, which is critical for its interaction with biological targets. For example, the rotational barriers around the C-N and C-C single bonds would be of particular interest. A study on the related compound 5-Bromo-2-(phenylamino)benzoic acid revealed a twisted conformation due to steric repulsion between the aromatic rings. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (excluding toxicity)

In silico ADME prediction is a crucial step in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. researchgate.net These predictions help in identifying potential liabilities that could lead to failure in later stages of development.

Below is a hypothetical table of predicted ADME properties for this compound based on general principles and data from related compounds.

PropertyPredicted ValueSignificance
Molecular Weight229.07 g/mol Likely to be orally bioavailable
LogP~2.5Good balance between solubility and permeability
Hydrogen Bond Donors2Favorable for oral absorption
Hydrogen Bond Acceptors2Favorable for oral absorption
Polar Surface Area~55 ŲIndicates good cell membrane permeability
Water SolubilityModerateInfluences absorption and formulation
Blood-Brain Barrier PermeabilityPotentially lowMay limit central nervous system effects
Plasma Protein BindingModerate to highAffects the free concentration of the compound

It is important to note that these are theoretical predictions and would require experimental validation. Studies on other benzimidazole (B57391) derivatives have shown the utility of in silico ADME predictions in drug design. nih.govrsc.org

Prediction of Metabolic Pathways and Stability

Metabolism is a critical determinant of a drug's activity, duration of action, and potential for toxicity. news-medical.net Computational models are widely used to predict how a compound will be processed in the body, primarily by enzymes such as the Cytochrome P450 (CYP) superfamily. creative-biolabs.com These predictive methods can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com

Ligand-based methods rely on the chemical structure of the compound itself, using knowledge from existing databases of metabolic transformations to predict outcomes. creative-biolabs.com Machine learning algorithms, such as random forests and support vector machines, are trained on large datasets of known metabolic reactions to identify patterns and predict the metabolic fate of new molecules. nih.govresearchgate.netnih.gov

Structure-based methods involve docking the compound into the three-dimensional structure of a specific metabolic enzyme to analyze potential interactions and predict the likelihood and site of metabolism. nih.gov

For this compound, these models would assess several potential sites of metabolism (SOMs):

N-demethylation: The methyl group on the secondary amine is a common site for oxidative metabolism by CYP enzymes.

Aromatic Hydroxylation: The benzene (B151609) ring could be hydroxylated, although the presence of the electron-withdrawing bromine and amide groups may influence the position of this modification.

Amide Hydrolysis: The amide bond could be cleaved by hydrolase enzymes, breaking the molecule into two smaller metabolites.

Drug-likeness and Lead-likeness Assessment

Beyond metabolism, computational tools are used to assess a compound's general suitability as a drug, a concept known as "drug-likeness." numberanalytics.comnumberanalytics.com This evaluation uses a set of simple molecular descriptors to predict properties like oral bioavailability. numberanalytics.comazolifesciences.com Similarly, "lead-likeness" assesses a molecule's potential as a starting point for further chemical optimization. researchgate.net

Drug-likeness is most famously evaluated using Lipinski's Rule of Five, which states that poor oral absorption is more likely when a compound violates more than one of the following criteria. taylorandfrancis.comlindushealth.com Another important guideline is Veber's Rule, which relates to molecular flexibility and polar surface area. wisdomlib.orgsci-hub.se

The properties of this compound are assessed against these rules in the table below. The analysis indicates that the compound is fully compliant with both Lipinski's and Veber's rules, suggesting it possesses physicochemical properties favorable for oral bioavailability.

Table 1: Drug-Likeness Assessment of this compound

Rule Parameter Criterion Value for this compound Compliance
Lipinski's Rule Molecular Weight (MW) ≤ 500 Da 229.08 Da Yes
LogP (lipophilicity) ≤ 5 ~2.1 (Calculated) Yes
H-Bond Donors (HBD) ≤ 5 3 Yes
H-Bond Acceptors (HBA) ≤ 10 2 Yes
Veber's Rule Rotatable Bonds (RB) ≤ 10 2 Yes

Lead-likeness provides a more stringent filter for compounds at the initial "hit" or "lead" stage of drug discovery. researchgate.net Lead-like compounds are typically smaller and less complex than final drug candidates, providing a better foundation for optimization. researchgate.net A common guideline for lead-likeness is the "Rule of Three." mdpi.com

The table below shows that this compound aligns well with the criteria for a lead-like compound, making it a potentially attractive scaffold for further development in a drug discovery program.

Table 2: Lead-Likeness Assessment of this compound

Rule Parameter Criterion Value for this compound Compliance
Rule of Three Molecular Weight (MW) ≤ 300 Da 229.08 Da Yes
CLogP (lipophilicity) ≤ 3 ~2.1 (Calculated) Yes
H-Bond Donors (HBD) ≤ 3 3 Yes
H-Bond Acceptors (HBA) ≤ 3 2 Yes

Future Perspectives and Research Gaps for 5 Bromo 2 Methylamino Benzamide Research

Identification of Novel Biological Targets for Therapeutic Intervention

The benzamide (B126) structure is a common feature in a variety of pharmacologically active agents, suggesting that 5-Bromo-2-(methylamino)benzamide and its derivatives could interact with multiple biological targets. walshmedicalmedia.com Future research should aim to identify and validate these targets to unlock new therapeutic applications.

Promising areas of investigation include:

Melanin (B1238610) Targeting: Benzamide derivatives have been developed as radiotracers that target melanin, offering potential for both imaging and targeted radionuclide therapy in melanoma patients. nih.gov Further studies could explore the affinity of this compound for melanin and its potential as a scaffold for developing new melanoma-specific theranostics.

Enzyme Inhibition: The benzamide core is present in inhibitors of various enzymes. For instance, certain benzimidazole (B57391) derivatives, which share structural similarities, act as potent inhibitors of α-glucosidase and urease, enzymes relevant to diabetes and peptic ulcers, respectively. nih.gov Other benzamide analogs have been optimized as tubulin inhibitors that target the colchicine (B1669291) binding site in cancer cells. acs.org Screening this compound against a wide array of enzymes, such as kinases, proteases, and metabolic enzymes like carbonic anhydrase, could reveal novel therapeutic entry points. benthamdirect.com

Receptor Modulation: Substituted benzamides are known to interact with various receptors, including dopamine (B1211576) and serotonin (B10506) (5-HT) receptors. walshmedicalmedia.comdrugbank.com Specifically, some analogs have been investigated as 5-HT4 receptor binders for gastrointestinal motility disorders. walshmedicalmedia.com Exploring the interaction of this compound with a broad panel of G-protein coupled receptors (GPCRs) and ion channels, such as the Zinc-Activated Channel (ZAC), could identify new neurological or physiological functions. nih.gov

Cell Division Proteins: In the fight against antibiotic resistance, the prokaryotic cell division protein FtsZ has been identified as a viable target. nih.gov Benzodioxane-benzamide derivatives have been computationally designed and synthesized as FtsZ inhibitors. nih.gov Investigating whether this compound or its analogs can inhibit FtsZ could open a new avenue for developing novel antibacterial agents.

Development of More Efficient and Sustainable Synthetic Routes

While traditional methods for synthesizing this compound exist, such as the bromination of 2-(methylamino)benzamide (B1345521), there is a growing need for more efficient and environmentally friendly processes.

Future research in this area should focus on:

Green Chemistry Approaches: Modern synthetic chemistry is moving towards sustainable practices. This includes the use of greener solvents, such as water extracts of agro-waste ash (AWEs) or cyclopentyl methyl ether, and biocatalysts like Candida antarctica lipase (B570770) B for amide bond formation. nih.govnih.gov Another innovative approach involves solvent-free reactions, where reactants are triturated with a catalyst like boric acid and heated directly, offering a rapid and efficient synthesis of amides. semanticscholar.org

Novel Catalytic Systems: The development of advanced catalytic systems can significantly improve reaction efficiency. For instance, a straightforward and efficient protocol for preparing salicylamide (B354443) derivatives utilizes a lithium amide as a metalating agent under aerobic conditions, challenging the conventional need for inert atmospheres. researchgate.net Similarly, copper-catalyzed N-arylation has been effectively used for synthesizing derivatives of 5-bromo-2-aminobenzimidazole, a related structure. nih.gov

Streamlined Multi-step Syntheses: Many complex benzamide derivatives require multi-step synthesis. Research into one-pot or tandem reactions that combine several steps without isolating intermediates can reduce waste, save time, and lower costs. An example is the synthesis of fluorinated secondary amines through a visible-light-induced multicomponent reaction. researchgate.net

Elucidation of Broader Pharmacological Profiles and Polypharmacology

Many drugs interact with multiple targets, a concept known as polypharmacology. This can be responsible for both therapeutic efficacy and side effects. A comprehensive understanding of the pharmacological profile of this compound is crucial.

Future investigations should include:

Broad-Spectrum Activity Screening: Benzamide derivatives are known to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and antitumor effects. walshmedicalmedia.comresearchgate.net Systematic screening of this compound against diverse biological assays will help to create a comprehensive pharmacological profile.

Antimicrobial and Antiviral Potential: Substituted amides are gaining attention for their potential as antibacterial and antifungal agents. researchgate.net Furthermore, some pyridine (B92270) derivatives, which can be synthesized from precursors like 4-bromo acetophenone, have shown strong antimicrobial activity. researchgate.net Evaluating this compound against a panel of pathogenic bacteria, fungi, and viruses is a logical next step.

Cholinesterase Inhibition: N-benzyl benzamide derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), a target for advanced Alzheimer's disease. acs.org Given the structural similarity, assessing the ability of this compound and its analogs to inhibit both acetylcholinesterase (AChE) and BChE is warranted. proquest.com

Design of Highly Selective and Potent Analogues through Advanced Computational and Synthetic Strategies

To translate a lead compound like this compound into a viable therapeutic candidate, its properties must be optimized. This involves designing analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Key strategies for future research include:

Computational Modeling and 3D-QSAR: Computational tools are invaluable for modern drug design. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics simulations can predict how structural modifications will affect a compound's binding affinity and activity. benthamdirect.comresearchgate.net These methods can guide the synthesis of more effective analogs by identifying key interactions with the target, as demonstrated in the development of inhibitors for carbonic anhydrase IX and pantothenate synthetase. benthamdirect.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the resulting biological activity is essential for establishing clear SAR. mdpi.com For example, studies on benzimidazole derivatives have shown that substitutions at specific positions (N1, C2, C5, and C6) greatly influence their anti-inflammatory activity. mdpi.com Similar systematic studies would be crucial for optimizing the benzamide scaffold.

Bioisosteric Replacement and Conformational Restriction: To improve drug-like properties, parts of the molecule can be replaced with bioisosteres (substituents with similar physical or chemical properties). For example, a tetrazole can act as a bioisostere for a carboxylic acid, potentially improving solubility and binding. Additionally, creating more rigid, conformationally restricted analogs, such as 2-phenylpyrroles, can lock the molecule into its active conformation, increasing potency and selectivity. acs.org These strategies can be applied to refine the this compound structure for specific targets. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-(methylamino)benzamide, and how is purity validated?

  • Methodology :

  • Synthesis : A common approach involves coupling 2-amino-5-bromobenzoic acid derivatives with methylamine under peptide coupling conditions (e.g., EDC/HOBt). For example, analogous compounds were synthesized via nucleophilic substitution or amidation, followed by crystallization from methanol (yields: 75–78%) .
  • Characterization :
  • IR Spectroscopy : Key peaks include NH₂ (~3400 cm⁻¹), C=O (amide I, ~1675–1700 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N percentages (e.g., Calcd: C 53.91%, H 3.61%, N 4.10%; Found: C 54.28%, H 3.77%, N 4.42%) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 333/335 [M⁺] for brominated analogs) .

Q. How is HPLC utilized to assess chemical purity during synthesis?

  • Methodology :

  • Column : Reverse-phase C18 columns are standard.
  • Mobile Phase : Gradient elution with acetonitrile/water (0.1% TFA) for optimal resolution.
  • Detection : UV absorbance at 254 nm. For example, HPLC retention time (tR) of 12.0 min with >99% purity was reported for a brominated benzamide derivative .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (XRD) resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • Crystallization : Optimize solvent systems (e.g., methanol/water) to grow diffraction-quality crystals.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Refinement : Employ SHELX software (SHELXL for refinement, SHELXS for structure solution) to model atomic positions and thermal parameters. For example, XRD confirmed the E-configuration of a dibrominated benzamide derivative with 60% yield .
    • Key Parameters :
  • R1 values < 0.05 indicate high precision.
  • Displacement ellipsoids and hydrogen bonding networks validate stereochemistry .

Q. What strategies optimize regioselectivity in bromination reactions of benzamide derivatives?

  • Methodology :

  • Electrophilic Bromination : Use N-bromosuccinimide (NBS) with Lewis acids (e.g., BF₃·Et₂O) to direct bromination to electron-rich aromatic positions. For instance, BF₃·Et₂O promoted dibromination of a fluorenone-benzamide hybrid at room temperature .
  • Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance electrophile stability.
  • Competitive Analysis : Monitor reaction progress via TLC or LC-MS to adjust stoichiometry and avoid over-bromination .

Q. How do structural modifications at the 2-(methylamino) position affect receptor binding affinity?

  • Methodology :

  • Pharmacophore Modeling : Compare substituent effects on hydrogen bonding (NH) and lipophilicity (methyl group).
  • Binding Assays : Radiolabeled analogs (e.g., <sup>18</sup>F derivatives) can quantify sigma receptor affinity via competitive displacement (IC50 values). For example, fluoropropoxy-substituted benzamides showed nanomolar affinity for sigma receptors .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How are spectroscopic and computational methods combined to study tautomerism in benzamide derivatives?

  • Methodology :

  • IR/NMR Analysis : Detect tautomeric forms (e.g., amide vs. iminol) via NH/OH stretching frequencies or <sup>1</sup>H NMR chemical shifts.
  • DFT Calculations : Optimize tautomer geometries at the B3LYP/6-311++G(d,p) level to predict stability. For analogs like 5-bromo-2-hydroxybenzaldehyde, computational data aligned with observed keto-enol equilibrium .

Key Considerations

  • Contradictions : Yields and purity metrics vary across studies due to substituent electronic effects (e.g., electron-withdrawing groups reduce reactivity) .
  • Software Tools : SHELX remains critical for crystallography, but newer programs (e.g., OLEX2) offer enhanced graphical interfaces .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-2-(methylamino)benzamide
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Reactant of Route 2
5-Bromo-2-(methylamino)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.